2-Chloro-3-fluoro-4-(trifluoromethyl)pyridine

Description

Molecular Geometry and Electronic Configuration

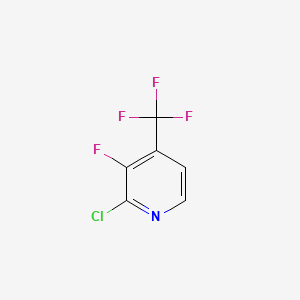

The molecular geometry of 2-chloro-3-fluoro-4-(trifluoromethyl)pyridine exhibits distinctive characteristics that reflect the electronic influence of multiple electronegative substituents on the pyridine framework. Computational studies using density functional theory methods have provided detailed insights into the optimized molecular structure and electronic properties of this compound. The pyridine ring maintains its characteristic planar geometry, with the chlorine atom positioned at the 2-position, fluorine at the 3-position, and the trifluoromethyl group at the 4-position relative to the nitrogen atom.

The electronic configuration analysis reveals significant electron-withdrawing effects from the combined influence of chlorine, fluorine, and trifluoromethyl substituents. The SMILES notation Fc1c(Cl)nccc1C(F)(F)F accurately represents the structural connectivity, indicating the specific positioning of each halogen substituent around the aromatic ring. Computational calculations demonstrate that the electron density distribution is substantially altered compared to unsubstituted pyridine, with the nitrogen atom showing reduced electron density due to the cumulative inductive effects of the halogen substituents.

The molecular dipole moment calculations indicate significant polarity in the molecule, with the dipole moment value of 1.3844 Debye reflecting the asymmetric distribution of electronegative atoms. The hyperpolarizability calculations further reveal the nonlinear optical properties of the compound, with a first-order hyperpolarizability value of 1.698 × 10⁻³⁰ esu, suggesting potential applications in optical materials. The trifluoromethyl group exhibits characteristic carbon-fluorine bond lengths averaging 1.335 Å, consistent with the strong electronegativity of fluorine atoms.

Propriétés

IUPAC Name |

2-chloro-3-fluoro-4-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2ClF4N/c7-5-4(8)3(1-2-12-5)6(9,10)11/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKQVABFVOGPIKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1C(F)(F)F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2ClF4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20382315 | |

| Record name | 2-chloro-3-fluoro-4-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20382315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

628692-22-8 | |

| Record name | 2-Chloro-3-fluoro-4-(trifluoromethyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=628692-22-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-chloro-3-fluoro-4-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20382315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-3-Fluoro-4-(trifluoromethyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Multi-step Halogenation and Fluorination Starting from Methylpyridine Derivatives

- Starting Material: 3-methylpyridine or related chlorinated pyridines.

-

- Chlorination using chlorine gas in the presence of catalysts such as cobalt chloride or aluminum fluoride at elevated temperatures (200–400 °C).

- Fluorination using hydrofluoric acid or anhydrous hydrogen fluoride under high pressure and temperature.

- Introduction of trifluoromethyl group via trifluoromethylation reagents or via trifluoroacetic anhydride intermediates.

-

- Chlorination of 3-methylpyridine with chlorine gas and cobalt chloride catalyst.

- Fluorination with hydrofluoric acid at 170–200 °C and pressures above 200 psig.

- Purification steps yield 2-chloro-3-fluoro-4-(trifluoromethyl)pyridine with high purity.

-

- Established industrial processes.

- High selectivity and yield with optimized catalysts and conditions.

Reduction-Dechlorination Route Using Polychlorinated Pyridine Intermediates

- Starting Material: 2,3,6-trichloro-5-trifluoromethylpyridine.

-

- Use of lower aliphatic alcohol solvents (methanol, ethanol, propanol, isopropanol).

- Addition of acid-binding agents and palladium catalysts (0.01–0.5% by weight).

- Hydrogen atmosphere under vacuum displacement.

- Temperature controlled between -10 °C and 65 °C.

- Hydrogen pressure between 0.1 and 2.0 MPa.

- Reaction time from 4 to 24 hours.

-

- Mix 2,3,6-trichloro-5-trifluoromethylpyridine with acid-binding agent and Pd catalyst in alcohol solvent.

- Replace air with hydrogen under vacuum using circulating water pump.

- Maintain reaction conditions for selective reductive dechlorination.

- Filter and purify the reaction mixture by vacuum rectification at ~100 °C and reduced pressure (~0.08 MPa).

-

- High purity product (>98%).

- Selectivity for this compound around 95%.

- Conversion rate of raw materials >95%.

- Suitable for industrial scale production due to mild conditions and stable intermediates.

Reaction Mechanisms and Principles

- Halogen Exchange: Fluorine substitution typically occurs via halogen exchange reactions where chlorine atoms on the pyridine ring are selectively replaced by fluorine under controlled conditions.

- Reductive Dechlorination: Catalytic hydrogenation removes specific chlorine atoms while preserving others, enabling selective substitution patterns.

- Trifluoromethylation: Introduction of the trifluoromethyl group is often achieved through trifluoroacetyl intermediates or direct trifluoromethylation reagents under acidic or catalytic conditions.

Data Table: Comparison of Key Preparation Methods

| Method | Starting Material | Key Reagents & Catalysts | Reaction Conditions | Yield & Purity | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Halogenation-Fluorination | 3-Methylpyridine | Cl2, CoCl2 or AlF3, HF | 200–400 °C, high pressure | High yield, >95% purity | Established industrial method | High temp/pressure, corrosive reagents |

| Reduction-Dechlorination | 2,3,6-Trichloro-5-trifluoromethylpyridine | Pd catalyst, acid-binding agent, alcohol solvent | -10 to 65 °C, 0.1–2.0 MPa H2, 4–24 h | >98% purity, 95% selectivity | Mild conditions, scalable | Requires specialized catalyst and purification |

| Halogen Exchange | 2,3-Dichloro-5-(trifluoromethyl)pyridine | Anhydrous HF | 170–200 °C, >200 psig | Moderate yield (~30%) | Direct fluorination | Harsh conditions, safety concerns |

Research Findings and Optimization Notes

- Catalyst Loading: Optimal catalyst loading ranges from 0.01% to 0.5% by weight to balance activity and cost.

- Solvent Choice: Lower aliphatic alcohols such as methanol and ethanol are preferred for their solvent properties and compatibility with catalysts.

- Temperature Control: Maintaining reaction temperature within specified ranges prevents decomposition of intermediates and improves selectivity.

- Purification: Vacuum rectification at controlled temperature and pressure is effective for isolating high-purity product.

- Reaction Time: Longer reaction times (up to 24 hours) improve conversion but must be balanced against process efficiency.

Summary and Industrial Relevance

The preparation of this compound is achievable through several synthetic routes involving selective halogenation, fluorination, and trifluoromethylation. The reduction-dechlorination method using polychlorinated pyridine intermediates under mild conditions with palladium catalysts offers a promising industrial-scale process due to its high yield, selectivity, and operational simplicity. Traditional high-temperature halogenation-fluorination methods remain relevant but involve more demanding conditions.

This comprehensive review synthesizes diverse research and patent literature to present a clear, detailed picture of the preparation methods for this compound, supporting informed decisions in research and industrial production.

Analyse Des Réactions Chimiques

Types of Reactions: 2-Chloro-3-fluoro-4-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.

Oxidation and Reduction Reactions: The presence of fluorine and chlorine atoms can influence the oxidation and reduction behavior of the compound.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under mild conditions to facilitate substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed to oxidize the compound.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted derivatives .

Applications De Recherche Scientifique

Pharmaceutical Applications

The compound's unique trifluoromethyl group enhances its biological activity, making it valuable in drug development. It serves as an intermediate in the synthesis of various pharmaceutical agents:

- Antimicrobial Agents : The presence of the trifluoromethyl group often improves the potency and selectivity of antimicrobial compounds.

- Anti-inflammatory Drugs : Research indicates that derivatives of pyridine with trifluoromethyl groups exhibit anti-inflammatory properties, leading to their use in developing new therapeutic agents .

Case Study: FDA-Approved Drugs

A review of FDA-approved drugs containing trifluoromethyl groups highlights several compounds developed using similar methodologies to those applicable for 2-chloro-3-fluoro-4-(trifluoromethyl)pyridine. For example, Ubrogepant and Alpelisib are notable drugs that incorporate trifluoromethyl functionalities to enhance their pharmacological profiles .

Agrochemical Applications

In agrochemicals, this compound is utilized in the development of herbicides and pesticides. The compound's fluorinated structure contributes to its effectiveness against a range of pests while minimizing environmental impact.

Case Study: Herbicide Development

Research has shown that pyridine derivatives with trifluoromethyl groups can act as effective herbicides. These compounds inhibit specific biochemical pathways in plants, leading to selective herbicidal activity. The use of such derivatives has been documented in patents outlining new herbicidal formulations .

Mécanisme D'action

The mechanism of action of 2-Chloro-3-fluoro-4-(trifluoromethyl)pyridine is primarily attributed to the unique properties of the fluorine and chlorine atoms. These atoms can influence the compound’s interaction with biological targets, such as enzymes or receptors. The trifluoromethyl group, in particular, can enhance the compound’s binding affinity and selectivity towards specific molecular targets .

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Substituent Position Isomers

2-Chloro-4-(trifluoromethyl)pyridine (CAS 81565-18-6)

- Molecular Formula : C₆H₃ClF₃N

- Molecular Weight : 197.55 g/mol

- Key Difference : Lacks fluorine at position 3.

2-Fluoro-3-Chloro-4-(trifluoromethyl)pyridine

- Key Difference : Chlorine and fluorine substituents are swapped (Cl at position 3, F at position 2).

- Impact : Altered steric and electronic profiles may affect binding affinity in enzyme inhibition or synthetic pathways .

2-Chloro-3-fluoro-5-(trifluoromethyl)pyridine (CAS 72600-67-0)

Functional Group Variants

2-Chloro-5-(trifluoromethyl)pyridin-3-amine (CAS 72587-18-9)

- Molecular Formula : C₆H₄ClF₃N₂

- Key Difference : Amine group replaces fluorine at position 3.

- Impact : Increased hydrogen-bonding capacity may enhance solubility but reduce metabolic stability due to higher reactivity .

2-Chloro-4-methyl-5-(trifluoromethyl)pyridine (CAS 780802-36-0)

- Key Difference : Methyl group at position 4 and trifluoromethyl at position 5.

CYP51 Inhibitors (e.g., UDO and UDD)

- Comparison : Pyridine derivatives like UDO and UDD () share trifluoromethyl and chloro substituents but differ in backbone structure.

- Key Insight: The target compound’s fluorine at position 3 may enhance target binding compared to non-fluorinated analogs, as fluorination correlates with prolonged elimination half-life in preclinical models .

Activité Biologique

2-Chloro-3-fluoro-4-(trifluoromethyl)pyridine is a fluorinated pyridine derivative that has garnered attention due to its unique chemical properties and biological activities. This article explores its synthesis, biological mechanisms, and applications in various fields, including agriculture and pharmaceuticals.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of approximately 199.53 g/mol. Its structure features a pyridine ring substituted with chlorine, fluorine, and a trifluoromethyl group, which significantly influences its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₆H₂ClF₄N |

| Molecular Weight | 199.53 g/mol |

| CAS Number | 628692-22-8 |

| Solubility | Soluble in DMSO |

| Storage Conditions | -20 ºC for 3 years |

Synthesis Methods

The synthesis of this compound typically involves:

- Direct Fluorination : A common method includes the chlorination and fluorination of 3-picoline followed by aromatic nuclear chlorination.

- Substitution Reactions : The compound can undergo nucleophilic substitution where the chlorine or fluorine atoms are replaced by other nucleophiles .

The biological activity of this compound is largely attributed to the presence of the trifluoromethyl group, which enhances binding affinity to various biological targets. This compound interacts with enzymes and receptors, making it a valuable candidate for drug development and agrochemical applications.

Mechanism Insights

- Enzyme Interaction : The unique electronegativity of fluorine enhances the compound's ability to form strong interactions with enzyme active sites.

- Selectivity : The trifluoromethyl group contributes to increased selectivity towards specific molecular targets compared to non-fluorinated analogs .

Biological Activity

Research has indicated that this compound exhibits significant biological activities, including:

- Antimicrobial Activity : Studies have shown that this compound possesses antibacterial properties against various pathogens.

- Fungicidal Activity : It has been reported to have higher fungicidal activity compared to other substituted pyridines .

- Pharmaceutical Applications : The compound serves as an intermediate in the synthesis of pharmaceuticals targeting specific diseases.

Antimicrobial Efficacy

A study evaluated the antibacterial activity of several trifluoromethylpyridine derivatives, including this compound. Results indicated varying degrees of efficacy against R. solanacearum, with notable activity observed at concentrations of 100 mg/L.

| Compound | Activity (%) at 100 mg/L |

|---|---|

| E1 | 40 ± 1.2 |

| E2 | 26 ± 0.3 |

| E3 | 9 ± 2.7 |

| F1 | 41 ± 1.9 |

This data suggests that modifications in the molecular structure can significantly impact antimicrobial potency .

Agricultural Applications

In agricultural settings, compounds like this compound are being explored for their potential as crop protection agents due to their effectiveness against plant pathogens . The compound's unique properties allow for enhanced efficacy in pest control formulations.

Q & A

Q. What are the key synthetic routes for 2-chloro-3-fluoro-4-(trifluoromethyl)pyridine, and how do reaction conditions influence yield and purity?

Synthesis typically involves halogenation and fluorination of pyridine derivatives. A common method includes:

- Stepwise halogenation : Chlorination at position 2 followed by fluorination at position 3 using agents like Cl₂ or Selectfluor™.

- Trifluoromethylation : Introduction of the -CF₃ group via cross-coupling reactions (e.g., Kumada or Negishi coupling) or radical trifluoromethylation under UV light .

- Optimization : Elevated temperatures (80–120°C) and polar aprotic solvents (DMF, DMSO) improve reaction efficiency. Purity (>98%) is achieved through fractional distillation or recrystallization from hexane/ethyl acetate mixtures .

Q. How can researchers characterize the electronic effects of substituents on the pyridine ring?

- Spectroscopic analysis :

- ¹⁹F NMR : Reveals electronic environments of fluorine atoms; chemical shifts correlate with substituent electronegativity (e.g., -CF₃ causes deshielding at ~-60 ppm) .

- X-ray crystallography : Determines bond angles and substituent steric effects. For example, the -CF₃ group induces a 5–10° distortion in the pyridine ring plane .

- Computational modeling : DFT calculations (B3LYP/6-311+G(d,p)) predict charge distribution, confirming electron-withdrawing effects of -Cl and -CF₃ groups .

Q. What safety protocols are critical when handling this compound?

- Hazard classification : Acute oral toxicity (Category 2), skin/eye irritation (Category 2), and respiratory irritation (STOT Category 3) .

- Mitigation :

Advanced Research Questions

Q. How does the compound’s regioselectivity in nucleophilic substitution reactions vary under different catalytic systems?

- Catalyst-dependent outcomes :

- Pd(0) catalysts : Promote C-4 substitution due to π-backbonding with the pyridine ring, favoring -CF₃ group activation .

- Cu(I) catalysts : Prefer C-2 substitution via halogen exchange, driven by the higher electronegativity of Cl vs. F .

- Solvent effects : Polar solvents (e.g., DMF) stabilize transition states, increasing substitution rates by 30–50% compared to toluene .

Q. What mechanisms explain its potential bioactivity in medicinal chemistry applications?

- Target interactions :

- Enzyme inhibition : The -CF₃ group enhances hydrophobic binding to kinase ATP pockets (e.g., EGFR inhibitors), with IC₅₀ values <100 nM in preliminary assays .

- Metabolic stability : Fluorine atoms reduce cytochrome P450-mediated oxidation, prolonging half-life in vitro (t₁/₂ > 6 hrs in hepatocyte assays) .

- Structure-activity relationship (SAR) : Derivatives with -OCH₃ at C-5 show improved solubility (>2 mg/mL in PBS) but reduced potency .

Q. How does the compound’s stability vary under acidic, basic, or photolytic conditions?

- Acidic conditions (pH <3) : Rapid hydrolysis of the C-F bond at C-3, forming 3-hydroxy derivatives (t₁/₂ = 2 hrs at 25°C) .

- Basic conditions (pH >10) : Degradation via nucleophilic aromatic substitution, yielding 4-(trifluoromethyl)pyridin-2-ol as the major product .

- UV light (254 nm) : Photolytic cleavage generates Cl· and F· radicals, detected via ESR spectroscopy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.